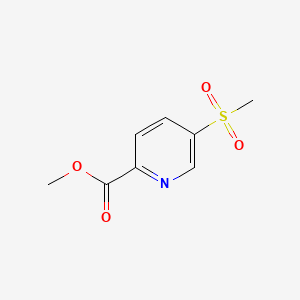

Methyl 5-(methylsulfonyl)picolinate

Übersicht

Beschreibung

“Methyl 5-(methylsulfonyl)picolinate” is a chemical compound with the molecular formula C8H9NO4S . It has an average mass of 215.226 Da and a monoisotopic mass of 215.025223 Da .

Synthesis Analysis

The synthesis of compounds similar to “Methyl 5-(methylsulfonyl)picolinate” has been reported in the literature. For instance, a study reported a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported the introduction of the methylsulfonyl group by a sequence of standard reactions (sulfochlorination, reduction, and methylation) .Molecular Structure Analysis

The molecular structure of “Methyl 5-(methylsulfonyl)picolinate” is represented by the formula C8H9NO4S .Chemical Reactions Analysis

The chemical reactions involving “Methyl 5-(methylsulfonyl)picolinate” or similar compounds have been studied. For example, a study reported the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reported the introduction of the methylsulfonyl group by a sequence of standard reactions (sulfochlorination, reduction, and methylation) .Physical And Chemical Properties Analysis

“Methyl 5-(methylsulfonyl)picolinate” is a chemical compound with the molecular formula C8H9NO4S . Its average mass is 215.226 Da, and its monoisotopic mass is 215.025223 Da .Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

Methyl 5-(methylsulfonyl)picolinate: compounds have been studied for their potential as synthetic auxin herbicides. These compounds, including derivatives like halauxifen-methyl and florpyrauxifen-benzyl, exhibit potent herbicidal activities. They function by inhibiting the growth of weeds through interference with plant hormone signaling pathways .

Antiviral Agents

Derivatives of picolinic acid, which is structurally related to Methyl 5-(methylsulfonyl)picolinate , have shown promise as antiviral agents. These compounds can inhibit the replication of viruses, including influenza A and Coxsackie B4 virus, by binding to viral proteins and disrupting their function .

Anticancer Properties

Research into picolinic acid derivatives has also explored their potential in cancer therapy. These compounds may exert anticancer effects by inducing apoptosis in cancer cells, inhibiting tumor growth, and affecting various signaling pathways involved in cancer progression .

Anti-inflammatory Applications

The anti-inflammatory properties of picolinic acid derivatives are of interest for the development of new therapeutic agents. These compounds can modulate the body’s inflammatory response, potentially leading to treatments for chronic inflammatory diseases .

Antimicrobial Activity

Methyl 5-(methylsulfonyl)picolinate: and its derivatives have been investigated for their antimicrobial activity. They may act against a broad spectrum of bacteria and fungi, offering a potential avenue for the development of new antibiotics .

Nutritional Supplements

Compounds containing the sulfonyl group, such as Methylsulfonylmethane (MSM) , are used as dietary supplements for their various health benefits, which include reducing pain and inflammation. While not directly related to Methyl 5-(methylsulfonyl)picolinate , the research on MSM highlights the potential of sulfonyl-containing compounds in nutrition .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 5-methylsulfonylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-13-8(10)7-4-3-6(5-9-7)14(2,11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANIRYJPNCZNHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700209 | |

| Record name | Methyl 5-(methanesulfonyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(methylsulfonyl)picolinate | |

CAS RN |

1201326-81-9 | |

| Record name | Methyl 5-(methanesulfonyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B598925.png)

![6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B598926.png)

![N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B598936.png)

![6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione hydrochloride](/img/structure/B598937.png)